Lipophilicity (XLogP) Differentiates Furan Analog from Thiophene, Benzofuran, Chlorophenyl, and Methyl Congeners
The target compound displays an XLogP of 1.7, which is 0.6 log units lower than the thiophene analog (2.3), 1.3 log units lower than the benzofuran analog (3.0), 1.5 log units lower than the 4‑chlorophenyl analog (3.2), and 0.4 log units higher than the 5‑methyl analog (1.3) [1][2][3][4][5]. This intermediate lipophilicity suggests a more favourable balance between aqueous solubility and passive membrane permeability.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP = 1.7 |
| Comparator Or Baseline | Thiophene analog: 2.3; benzofuran analog: 3.0; 4‑chlorophenyl analog: 3.2; 5‑methyl analog: 1.3 |
| Quantified Difference | ΔXLogP vs thiophene: +0.6; vs benzofuran: +1.3; vs chlorophenyl: +1.5; vs methyl: –0.4 |
| Conditions | Computed by XLogP3 algorithm as reported in PubChem |
Why This Matters
Lipophilicity is a primary driver of oral absorption; an XLogP near 1.7 is often associated with optimal bioavailability, making the furan congener a rationally selectable starting point for lead optimisation.
- [1] PubChem (2025). [5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate. CID 8410436. National Library of Medicine. View Source
- [2] PubChem (2025). (5-(thiophen-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate. CID 8749092. National Library of Medicine. View Source
- [3] PubChem (2025). (5-(benzofuran-2-yl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate. CID 30608534. National Library of Medicine. View Source
- [4] PubChem (2025). (5-(4-chlorophenyl)isoxazol-3-yl)methyl 4-(N,N-dimethylsulfamoyl)benzoate. CID 16869621. National Library of Medicine. View Source
- [5] PubChem (2025). (5-Methyl-1,2-oxazol-3-yl)methyl 4-(dimethylsulfamoyl)benzoate. CID 8942123. National Library of Medicine. View Source
